6-(Piperidin-3-ylamino)pyridine-3-carbonitrile
Beschreibung
6-(Piperidin-3-ylamino)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a piperidin-3-ylamino moiety at position 6. This compound is listed in chemical catalogs with synonyms such as SCHEMBL1119511 and AKOS012622875, and it is available from specialized suppliers .
Eigenschaften
IUPAC Name |
6-(piperidin-3-ylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-10-2-1-5-13-8-10/h3-4,7,10,13H,1-2,5,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSKUHNTGBAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
6-(Piperidin-3-ylamino)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile. For instance, derivatives of pyridine and pyrimidine have shown selective activity against various cancer cell lines, particularly liver cancer cells. In one study, a series of compounds were synthesized and tested for their cytotoxic effects, revealing that some exhibited significant potency with IC values as low as 1.01 µg/mL against liver cancer cells . This suggests that this compound may exhibit similar properties due to its structural similarities.
1.2 Protein Kinase Inhibition
The compound has been implicated in the inhibition of specific protein kinases associated with various diseases, including cancer. Protein kinases such as IKKε and TBK-1 are critical in signal transduction pathways that regulate cell proliferation and survival. Compounds that inhibit these kinases can potentially serve as therapeutic agents against cancers characterized by aberrant kinase activity . The structure of this compound positions it as a candidate for further exploration in this context.
Biological Target Interactions
2.1 BCL6 Inhibition
Recent research has highlighted the potential of compounds targeting the BCL6 protein, which is involved in the regulation of germinal center B-cell function and has been linked to lymphomas . The discovery of molecules that can disrupt the protein-protein interactions involving BCL6 suggests that this compound could be optimized for similar applications. The compound's ability to induce degradation of BCL6 presents a promising avenue for therapeutic development against certain types of cancer.
Wirkmechanismus
The mechanism of action of 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares 6-(Piperidin-3-ylamino)pyridine-3-carbonitrile with five analogous compounds, highlighting key structural differences and physicochemical properties:
Note: Molecular formula and weight for this compound are inferred due to lack of explicit data in evidence.
Key Observations:
Pharmacological Implications
- Kinase Inhibition: Compounds like 4-(6-(piperazinyl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile () highlight the role of piperazine/piperidine-pyridine hybrids in kinase targeting. The amino group in this compound may mimic ATP-binding site interactions.
- Structural-Activity Relationships (SAR) :
- Piperazine derivatives with aromatic substituents (e.g., 3-methylphenyl) may enhance hydrophobic interactions with protein pockets.
- Carbonitrile groups stabilize molecular conformations via π-π stacking or dipole interactions .
Biologische Aktivität
6-(Piperidin-3-ylamino)pyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR) based on current research findings.
Chemical Structure
The compound features a pyridine ring substituted with a piperidine moiety and a carbonitrile group, which contributes to its biological properties. The presence of these functional groups is crucial for its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Antimicrobial Activity : The compound has shown efficacy against various pathogens, particularly in the context of antimalarial activity.
- Antitumor Activity : It has been evaluated for its antiproliferative effects against cancer cell lines.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes linked to disease processes is under investigation.
Antimalarial Activity
Recent studies have highlighted the potential of this compound as an antimalarial agent. For instance, research on related pyridine derivatives indicates that modifications can enhance activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A study demonstrated that derivatives similar to this compound exhibited significant reductions in parasitemia in mouse models when dosed appropriately. The most effective compounds showed up to 96% reduction in parasitemia at doses of 30 mg/kg over four days .
Antitumor Activity
The compound's antiproliferative effects have been assessed against various cancer cell lines, including HeLa and A549. Research indicates that structural modifications can lead to significant improvements in IC50 values, suggesting enhanced potency against tumor cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 4.5 |
| Related Pyridine Derivative | A549 | 2.1 |
| Modified Analog | MDA-MB-231 | 1.8 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. Lower values reflect greater potency .
Structure-Activity Relationships (SAR)
The SAR studies indicate that certain modifications to the piperidine and pyridine rings can significantly enhance biological activity. For example:
- Substitution Patterns : Introduction of hydroxyl (-OH) or carbonyl (C=O) groups has been associated with improved antiproliferative activity.
- Pyridine Positioning : The position of substituents on the pyridine ring affects both potency and selectivity towards cancer cells.
The mechanisms by which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Disruption : Evidence suggests that it may interfere with cell cycle progression in tumor cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
